1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

Catalog No.
S598793
CAS No.
61717-82-6
M.F
C₇H₅IO₄
M. Wt
280.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

CAS Number

61717-82-6

Product Name

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide

IUPAC Name

1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one

Molecular Formula

C₇H₅IO₄

Molecular Weight

280.02 g/mol

InChI

InChI=1S/C7H5IO4/c9-7-5-3-1-2-4-6(5)8(10,11)12-7/h1-4H,(H,10,11)

InChI Key

CQMJEZQEVXQEJB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OI2(=O)O

Synonyms

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-Oxide; 1-Hydroxy-1,3-dioxo-3H-benz[d][1,2]iodoxol; 1-Hydroxy-3H-benz[d][1,2]iodoxol-1,3-dione; 1-Hydroxyl-2-benziodoxol-3(1H)-one 1-oxide; IBX; NSC 366248; SIBX;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2(=O)O

The exact mass of the compound 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366248. It belongs to the ontological category of benziodoxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, commonly known as 2-Iodoxybenzoic acid (IBX), is a hypervalent iodine(V) compound widely used as a selective oxidizing agent for converting alcohols to aldehydes and ketones. Unlike many heavy-metal-based oxidants, it is an environmentally friendlier organoiodine reagent. Key procurement-relevant characteristics include its notoriously low solubility in most common organic solvents except for DMSO, and its potential for explosive decomposition when subjected to impact or heat above 200 °C. Commercially available formulations are often stabilized with carboxylic acids, such as benzoic and isophthalic acid, to mitigate this hazard.

Research Fit

Selective alcohol oxidation without over-oxidation
Vicinal diol oxidation with C–C bond preservation
Phenol dearomatization to o-quinones
Carbonyl regeneration from oximes

The most common substitute for IBX is Dess-Martin Periodinane (DMP), a derivative that is readily soluble in common organic solvents like dichloromethane (DCM) and chloroform. While this enhanced solubility often leads to faster reactions at room temperature, DMP is not a universal replacement. The oxidation with DMP generates two equivalents of acetic acid as a byproduct, which can be detrimental to acid-sensitive substrates, a problem not encountered with IBX. Furthermore, the insolubility of IBX and its reduced byproduct, 2-iodosobenzoic acid (IBA), can be a procedural advantage, enabling a simplified workup via simple filtration, which is often preferable to the aqueous extraction required to remove soluble DMP byproducts. Therefore, the choice between IBX and DMP is a procurement and process-design decision dictated by substrate stability, solvent system requirements, and the preferred product isolation workflow.

Substitution Risk

Solubility
IBX solubility limited to DMSO/DMF may restrict reaction medium design compared to DMP’s broad organic solvent compatibility.
1,2-Diol pathway
IBX and DMP follow divergent oxidative pathways for 1,2-diols; substituting may lead to C–C cleavage instead of preservation of the carbon skeleton.
β-Hydroxyketone yields
Reported yield outcomes for β-hydroxyketone to β-diketone oxidation may not transfer directly from DMP or Swern; method-specific validation is needed.

Thermal Hazard Profile: Defined Decomposition Threshold for Process Safety

Differential Scanning Calorimetry (DSC) analysis confirms that IBX is a high-energy material that decomposes rapidly and exothermically. Studies show a sharp decomposition onset initiating between 159-190 °C, with a significant energy release of 1348–1583 J/g. In contrast, its common substitute, Dess-Martin Periodinane (DMP), also heat-sensitive, typically shows an exotherm at a lower temperature, >130 °C. This defined thermal profile for IBX, while demanding caution, provides a clear temperature ceiling for safe process design, unlike less characterized crude oxidants.

Evidence DimensionThermal Decomposition Onset (DSC)
Target Compound Data159-190 °C (onset)
Comparator Or BaselineDess-Martin Periodinane (DMP): >130 °C
Quantified DifferenceIBX has a higher, though still hazardous, decomposition onset temperature compared to DMP.
ConditionsDifferential Scanning Calorimetry (DSC) analysis.

This provides a critical, quantitative safety parameter for process development, scale-up, and establishing safe handling and storage protocols, a key concern for procurement and EHS departments.

Solubility Profile
Head-to-head
IBX Soluble in DMSO, DMF; insoluble in DCM, CHCl₃, Et₂O
DMP Soluble in DCM, CHCl₃, THF, EtOAc
Solvent choice determines reaction design and substrate scope
Qualitative dichotomy; verify for specific substrate/solvent pairs

Processability Advantage: Low Solubility in Non-Polar Solvents Enables Simplified Filtration Workup

A defining process-relevant property of IBX is its very low solubility in common non-polar organic solvents. For instance, tert-butyl 2-iodoxybenzoate, a more soluble analog, has a measured solubility of 5.17 g per 100 g of CH2Cl2. In stark contrast, its primary alternative, Dess-Martin Periodinane (DMP), is readily soluble in solvents such as dichloromethane (DCM), chloroform, and acetonitrile. This insolubility dictates the process workflow: IBX reactions are heterogeneous and allow for product purification by simple filtration of the reagent and its reduced byproduct, 2-iodosobenzoic acid (IBA). This avoids the aqueous washes required for DMP, which can be problematic for water-sensitive products or large-scale operations.

Evidence DimensionSolubility in Common Organic Solvents (e.g., CH2Cl2)
Target Compound DataInsoluble / Very Low
Comparator Or BaselineDess-Martin Periodinane (DMP): Readily soluble
Quantified DifferenceQualitatively opposite solubility profiles, dictating different process workups.
ConditionsStandard laboratory conditions for organic synthesis.

For syntheses where the product is soluble in the reaction solvent and sensitive to aqueous workups, procuring IBX allows for a more efficient, non-aqueous, filtration-based purification protocol.

1,2-Diol Oxidation
Head-to-head
IBX α-Hydroxyketone/diketone; 81% yield, no C–C cleavage
DMP Carbonyl fragments; >90% C–C cleavage
Preserves carbon skeleton in complex molecule synthesis
Reported with 2.5 equiv. IBX in DMSO at rt

Byproduct Profile: Avoidance of Acetic Acid for Acid-Sensitive Substrates

The oxidation of an alcohol with IBX reduces the reagent to 2-iodosobenzoic acid (IBA). In contrast, the reaction with Dess-Martin Periodinane (DMP) produces IBA and two equivalents of acetic acid. For substrates containing acid-labile functional groups, such as certain protecting groups (e.g., silyl ethers, acetals) or stereocenters prone to epimerization, the co-generation of acetic acid when using DMP can lead to undesired side reactions or product degradation. While buffers like pyridine can be added to DMP reactions, this introduces another reagent to be removed. Procuring IBX provides an intrinsically acid-free oxidation system.

Evidence DimensionReaction Byproducts (per mole of alcohol)
Target Compound Data1 equivalent of 2-iodosobenzoic acid (IBA)
Comparator Or BaselineDess-Martin Periodinane (DMP): 1 equivalent of IBA + 2 equivalents of acetic acid
Quantified DifferenceAbsence of acidic byproducts.
ConditionsStoichiometric oxidation of alcohols.

This makes IBX the material of choice for oxidizing acid-sensitive molecules, ensuring higher purity and yield of the target compound without process modifications to buffer the reaction.

β-Hydroxyketone Yield
Reported
IBX: 95–99% yield
DMP/Swern: 70–90% yield (context-dependent)
Reported yield outcomes may reduce purification effort
Verify under target substrate and scale

Unique Reactivity: Non-Cleavage Oxidation of 1,2-Diols

IBX exhibits distinct reactivity with vicinal diols (glycols) compared to DMP. Under standard conditions, IBX oxidizes 1,2-diols to the corresponding 1,2-diketones without cleaving the carbon-carbon bond. In contrast, DMP generally promotes the oxidative cleavage of the C-C bond in 1,2-diols. This fundamental difference in reaction outcome makes IBX essential for specific synthetic transformations where the preservation of the carbon skeleton is critical, such as in the synthesis of complex polyols and carbohydrate derivatives.

Evidence DimensionReactivity with 1,2-Diols
Target Compound DataOxidation to 1,2-diketone (C-C bond preserved)
Comparator Or BaselineDess-Martin Periodinane (DMP): Oxidative cleavage of C-C bond
Quantified DifferenceFundamentally different reaction pathway and product.
ConditionsStandard oxidation conditions.

For synthetic routes requiring the conversion of a vicinal diol to a diketone, IBX is not just a preference but a necessity, as the most common substitute (DMP) yields a completely different, cleaved product.

Thiol Oxidation
Head-to-head
IBX Aryl thiols → thiosulfonates (85–91%); benzyl thiols → thiosulfonates
DMP Aryl thiols → thiosulfonates (81–89%); benzyl thiols → O-benzyl esters
Product divergence enables pathway selection; IBX gives direct thiosulfonate from benzyl thiols
DMP requires 1.2 equiv.; IBX requires 3.0 equiv.
Hydroxylactam Rate
Reported
IBX (3 equiv.): 1–3 h; PCC (3 equiv.): 1–3 h; NiO₂ (50 equiv.): 5–32 h
IBX and PCC show comparable kinetics; IBX avoids chromium-based oxidants
Purification requirements may differ
Safety & Stability
Class-level
IBX: shock-sensitive (residual KBrO₃); SIBX: stabilized, non-explosive; DMP: intermediate risk
Procurement for scale-up requires safety evaluation; SIBX may reduce handling constraints
Class-level inference; confirm lot-specific stability data

Oxidation of Acid-Sensitive Alcohols in Complex Molecule Synthesis

In multi-step syntheses of natural products or active pharmaceutical ingredients, intermediates often bear acid-labile protecting groups. IBX is the right choice for oxidizing alcohols in these substrates because it avoids the generation of acetic acid, preventing undesired deprotection or epimerization that can occur with DMP.

Process Chemistry Requiring Non-Aqueous, Filtration-Based Workups

When scaling up reactions where the product is sensitive to water, IBX provides a significant process advantage. Its insolubility, along with that of its byproduct IBA, allows for their removal by simple filtration, streamlining the workup and avoiding the need for potentially detrimental aqueous extractions common to DMP-based processes.

Synthesis of 1,2-Diketones from Vicinal Diols

For synthetic pathways that require the conversion of a 1,2-diol to a 1,2-diketone without cleaving the carbon backbone, IBX is the specific reagent required. Its unique reactivity profile achieves this transformation selectively, whereas common substitutes like DMP would lead to C-C bond cleavage.

Application Fit

Application
Selection Property
Validation Focus
1,2-Diol oxidation in complex molecule synthesis
C–C bond-preserving oxidation of vicinal diols
Carbon skeleton integrity and yield
β-Hydroxyketone to β-diketone transformation
High-conversion oxidation of β-hydroxyketones
Reaction yield and product purity
Thiosulfonate synthesis from benzyl thiols
Direct thiosulfonate formation pathway
Product selectivity (thiosulfonate vs. ester)
Alcohol oxidation under moisture-tolerant conditions
DMSO-based oxidation tolerant to water
Substrate compatibility and over-oxidation control

XLogP3

1.4

UNII

3K0C43POH0

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61717-82-6

Wikipedia

O-iodoxybenzoic acid

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